molecular formula C27H24ClN5O2S B455434 5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B455434
M. Wt: 518g/mol
InChI Key: PKQVKZITWXOMKF-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, pyrazoles, and thiazolopyrimidines. Common synthetic routes may involve:

    Condensation Reactions: Combining aromatic aldehydes with pyrazole derivatives.

    Cyclization: Formation of the thiazolopyrimidine ring system through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups such as chlorophenyl and carboxamide.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert specific functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets such as enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of certain biological pathways.

    Binding: Forming stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar ring structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring system.

    Phenyl Substituted Compounds: Molecules with similar phenyl substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H24ClN5O2S

Molecular Weight

518g/mol

IUPAC Name

(2E)-5-(4-chlorophenyl)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H24ClN5O2S/c1-4-32-15-19(16(2)31-32)14-22-26(35)33-24(18-10-12-20(28)13-11-18)23(17(3)29-27(33)36-22)25(34)30-21-8-6-5-7-9-21/h5-15,24H,4H2,1-3H3,(H,30,34)/b22-14+

InChI Key

PKQVKZITWXOMKF-HYARGMPZSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl

SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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